
5-Bromo-6-methoxypicolinaldehyde
説明
5-Bromo-6-methoxypicolinaldehyde is a chemical compound with the CAS Number: 1206775-52-1. It has a linear formula of C7H6BrNO2 . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 . This indicates that the compound contains a bromine atom, a methoxy group, and a picolinaldehyde group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.03 . It is stored in an inert atmosphere at temperatures between 2-8°C . and can exist in either a liquid or solid physical form .科学的研究の応用
Synthetic Intermediate in Medicinal Chemistry :
- 5-Bromo-2-methylamino-8-methoxyquinazoline, synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde (a related compound), serves as a key intermediate in drug discoveries. It has been improved for quick supply to medicinal laboratories through a telescoping process in synthesis (Nishimura & Saitoh, 2016).
Natural Antioxidant Sources :
- Compounds isolated from the marine red alga Rhodomela confervoides, which include structures related to 5-Bromo-6-methoxypicolinaldehyde, exhibit potent antioxidant activities. These natural antioxidants are suggested to help prevent oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).
Inhibitors in Biochemical Applications :
- Compounds derived from 6-bromo-2-methoxyquinoline (closely related to this compound) have been shown to be inhibitors of steroid 5alpha reductases. Their activity and selectivity depend on specific features, making them significant in biochemical studies (Baston, Palusczak, & Hartmann, 2000).
Photolabile Protecting Group for Aldehydes and Ketones :
- 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), which shares structural similarity with this compound, can be used as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Complex Organic Molecules :
- This compound and related compounds are used in the synthesis of complex organic molecules, such as morphine fragments, via processes like intramolecular Heck reaction (Cheng, Liou, & Lee, 1997).
Composite Material Development :
- In the field of materials science, related compounds are incorporated into silica to prepare composite materials, showcasing applications in polymer science and materials engineering (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Spectroscopic Studies and Chemical Analysis :
- Spectroscopic studies, including FT-IR and FT-Raman, of compounds like 5-Bromo-2-methoxybenzaldehyde provide insights into their chemical properties, stability, and reactivity, which are crucial in chemical analysis and material characterization (Balachandran, Santhi, & Karpagam, 2013).
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
5-bromo-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUSWQSXYYKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

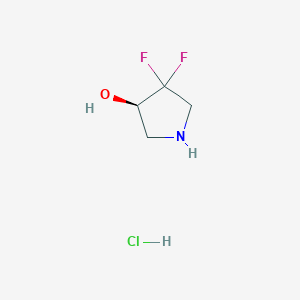
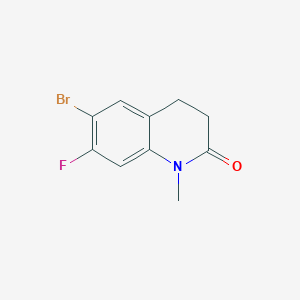

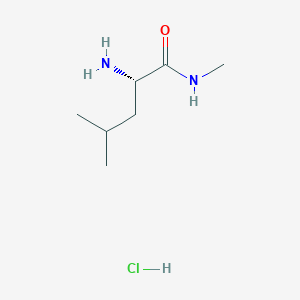
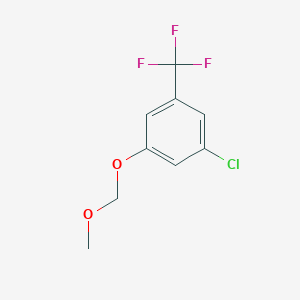


![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)
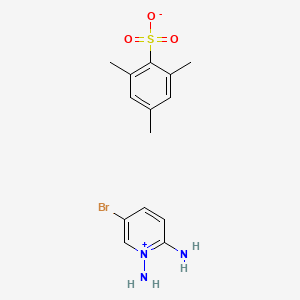
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

